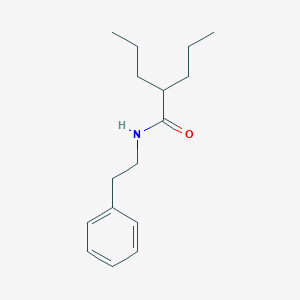
N-(2-phenylethyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylethyl)-2-propylpentanamide, also known as NPP, is a chemical compound that belongs to the family of synthetic cannabinoids. It is a psychoactive drug that has been used for research purposes due to its ability to bind to the cannabinoid receptors in the brain.
Mécanisme D'action
The mechanism of action of N-(2-phenylethyl)-2-propylpentanamide involves binding to the CB1 and CB2 receptors in the brain. This leads to the activation of various signaling pathways that regulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This results in the modulation of various physiological and psychological processes such as pain perception, mood, appetite, and sleep.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-propylpentanamide has been found to have various biochemical and physiological effects on the body. It has been shown to reduce pain perception, induce relaxation, and improve mood. It has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic benefits for various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-phenylethyl)-2-propylpentanamide has several advantages for use in laboratory experiments. It is a potent and selective ligand that binds to the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain. However, it also has some limitations, such as its potential for toxicity and the need for proper safety precautions when handling the compound.
Orientations Futures
There are several future directions for research on N-(2-phenylethyl)-2-propylpentanamide. One area of interest is the development of new drugs that target the CB1 and CB2 receptors for the treatment of various medical conditions such as chronic pain, anxiety, and depression. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the brain and the potential for addiction and other adverse effects. Additionally, further research is needed to understand the full range of biochemical and physiological effects of N-(2-phenylethyl)-2-propylpentanamide and other synthetic cannabinoids on the body.
In conclusion, N-(2-phenylethyl)-2-propylpentanamide is a synthetic cannabinoid that has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. It has several advantages for use in laboratory experiments, such as its potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its potential for toxicity. Future research on N-(2-phenylethyl)-2-propylpentanamide and other synthetic cannabinoids will help to further our understanding of their potential therapeutic benefits and adverse effects.
Méthodes De Synthèse
The synthesis of N-(2-phenylethyl)-2-propylpentanamide involves the reaction of 2-propylpentanoyl chloride with 2-phenylethylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been used successfully in the laboratory to produce N-(2-phenylethyl)-2-propylpentanamide in large quantities.
Applications De Recherche Scientifique
N-(2-phenylethyl)-2-propylpentanamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain. It has been found to bind to the CB1 and CB2 receptors, which are responsible for regulating various physiological and psychological processes. This has led to the development of new drugs that target these receptors for the treatment of various medical conditions such as chronic pain, anxiety, and depression.
Propriétés
Formule moléculaire |
C16H25NO |
|---|---|
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N-(2-phenylethyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-3-8-15(9-4-2)16(18)17-13-12-14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H,17,18) |
Clé InChI |
YUULYNUNKFUCPL-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |
SMILES canonique |
CCCC(CCC)C(=O)NCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![5-Butyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B290260.png)


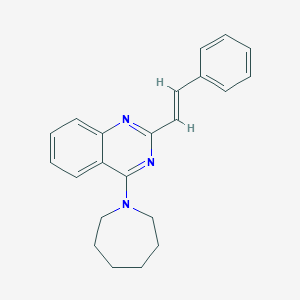


![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)

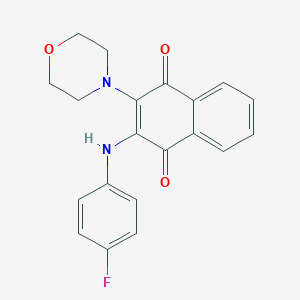
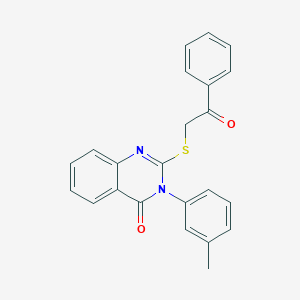
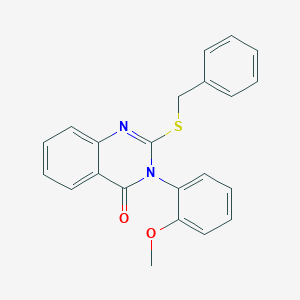
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)